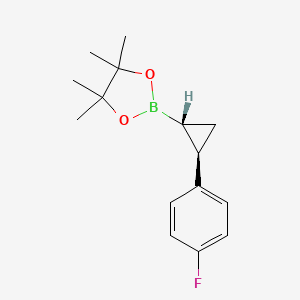

反式-2-(4-氟苯基)环丙烷硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester is a chemical compound with the formula C15H20BFO2 . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are used in various chemical transformations. Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

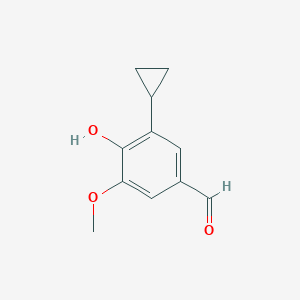

The molecular structure of this compound includes a cyclopropane ring, a boronic ester group, and a fluorophenyl group . The exact structure can be found in chemical databases .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 303.0±42.0 °C . Its molecular weight is 262.13 g/mol .科学研究应用

Neutron Capture Therapy

Boronic acids and their esters, including this compound, are explored for their potential as boron-carriers in neutron capture therapy . This therapeutic technique targets cancer cells by capturing neutrons and is highly dependent on the delivery of boron to the tumor site. The stability of boronic esters in physiological conditions is a critical factor, and research into their hydrolysis can inform drug design and delivery strategies .

Preparation of Vinyl Ethers

The compound can be used in the preparation of allyl vinyl ethers through copper-catalyzed coupling reactions with alcohols . This application is significant in the synthesis of complex organic molecules, which can have various industrial and pharmaceutical uses.

Synthesis of Protein Kinase Inhibitors

This boronic ester is a precursor in the synthesis of 5-vinyl-3-pyridinecarbonitriles, which are inhibitors of protein kinase C theta (PKCθ) . PKCθ inhibitors have therapeutic potential in the treatment of autoimmune diseases and are a subject of intense research in medicinal chemistry.

Microwave-Assisted Cross-Coupling

Microwave-assisted Suzuki-Miyaura cross-coupling reactions utilize this compound for the rapid synthesis of biaryl structures . The use of microwave irradiation can significantly reduce reaction times and improve yield, making this an efficient method for creating compounds with potential applications in various fields.

Cobalt-Catalyzed Coupling Reactions

The compound is also a reactant in cobalt-catalyzed coupling reactions . These reactions are part of a broader effort to develop more sustainable and less toxic alternatives to traditional palladium-catalyzed processes.

Synthesis of Vinylic MIDA Boronates

Vinylic MIDA boronates are valuable intermediates in organic synthesis, and this compound can be used in their preparation . These boronates are stable, yet reactive, and can be used to construct a wide array of molecular architectures.

作用机制

未来方向

属性

IUPAC Name |

2-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDGZAAGXPCWKJ-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1R,2R)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)

![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)

![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)

![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2449349.png)